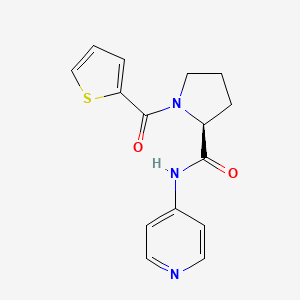![molecular formula C19H38N4O B7551514 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-piperidin-1-ylethyl)urea](/img/structure/B7551514.png)
1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-piperidin-1-ylethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-piperidin-1-ylethyl)urea, also known as DMXAA or vadimezan, is a small molecule drug that has shown potential as an anti-cancer agent. It was first discovered in the early 1990s and has since undergone extensive scientific research to determine its efficacy and mechanism of action.
Mechanism of Action
The mechanism of action of 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-piperidin-1-ylethyl)urea is not fully understood, but it is thought to involve the activation of the immune system. 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-piperidin-1-ylethyl)urea has been shown to stimulate the production of cytokines, which are proteins that play a key role in the immune response. This stimulation of the immune system leads to the destruction of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects
1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-piperidin-1-ylethyl)urea has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-piperidin-1-ylethyl)urea has been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth. 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-piperidin-1-ylethyl)urea has also been shown to induce the production of reactive oxygen species, which can damage cancer cells and inhibit their growth.
Advantages and Limitations for Lab Experiments
One advantage of 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-piperidin-1-ylethyl)urea is that it has shown efficacy in a variety of different cancer cell lines, making it a promising candidate for further study. In addition, 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-piperidin-1-ylethyl)urea has been shown to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy.
One limitation of 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-piperidin-1-ylethyl)urea is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in clinical settings. In addition, 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-piperidin-1-ylethyl)urea has not yet been approved for use in humans, which limits its potential for clinical application.
Future Directions
There are a number of future directions for 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-piperidin-1-ylethyl)urea research. One area of interest is the development of combination therapies that include 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-piperidin-1-ylethyl)urea and other anti-cancer drugs. Another area of interest is the optimization of 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-piperidin-1-ylethyl)urea dosing and administration, which could improve its efficacy in clinical settings. Finally, further research is needed to fully understand the mechanism of action of 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-piperidin-1-ylethyl)urea, which could lead to the development of more effective anti-cancer drugs.
Synthesis Methods
1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-piperidin-1-ylethyl)urea is synthesized through a multi-step process that involves the reaction of various chemical compounds. The initial step involves the reaction of 3,5-dimethylpiperidine with 2-methylpropyl bromide to form 2-(3,5-dimethylpiperidin-1-yl)-2-methylpropan-1-ol. This compound is then reacted with phosgene to form 1-(2-hydroxy-2-methylpropyl)-3-(3,5-dimethylpiperidin-1-yl)urea. Finally, this compound is reacted with 1-(2-bromoethyl)piperidine to form 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-piperidin-1-ylethyl)urea.
Scientific Research Applications
1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-piperidin-1-ylethyl)urea has been extensively studied for its anti-cancer properties. It has been shown to exhibit anti-tumor activity in a variety of different cancer cell lines, including lung, breast, and ovarian cancer. In addition, 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-piperidin-1-ylethyl)urea has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
properties
IUPAC Name |
1-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-piperidin-1-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38N4O/c1-16-12-17(2)14-23(13-16)19(3,4)15-21-18(24)20-8-11-22-9-6-5-7-10-22/h16-17H,5-15H2,1-4H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALHUEPIOFWIMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(C)(C)CNC(=O)NCCN2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-N-(3-methylphenyl)-3-N-[4-[2-(1,2,4-triazol-1-yl)propanoylamino]phenyl]piperidine-1,3-dicarboxamide](/img/structure/B7551443.png)
![N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B7551447.png)
![N-[1-cyclopentyl-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]acetamide](/img/structure/B7551455.png)
![3-N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]benzene-1,3-dicarboxamide](/img/structure/B7551464.png)
![N-[2-[(4-morpholin-4-ylphenyl)methylamino]-2-oxoethyl]benzamide](/img/structure/B7551477.png)
![N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]-1,1-dioxothiolane-3-carboxamide](/img/structure/B7551484.png)
![N-(5-methylpyridin-2-yl)-1-[2-[(2-phenylacetyl)amino]acetyl]piperidine-3-carboxamide](/img/structure/B7551489.png)
![4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-N-[1-(3-methyl-1-benzofuran-2-yl)ethyl]benzamide](/img/structure/B7551502.png)
![(3S)-2-[2-(N-methylanilino)-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7551510.png)

![N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-2-methylbutanamide](/img/structure/B7551530.png)
![N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7551535.png)
![N-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]-4-methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxamide](/img/structure/B7551542.png)
![2-(3,4-dimethoxyphenyl)-4-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B7551550.png)